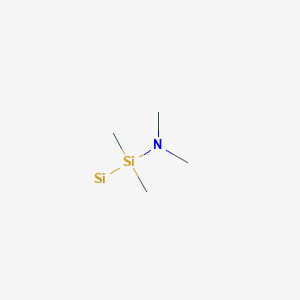
Tetramethyl-disilylamin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl-disilylamin is an organosilicon compound with the chemical formula (CH₃)₂SiNHSi(CH₃)₂ It is a derivative of disilane, where two silicon atoms are bonded to a nitrogen atom and each silicon atom is further bonded to two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: Tetramethyl-disilylamin can be synthesized through several methods. One common method involves the reaction of chlorosilanes with ammonia or amines. For example, the reaction of dimethylchlorosilane with ammonia can yield this compound. The reaction typically occurs under controlled conditions, often requiring a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale reactions involving chlorosilanes and ammonia. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired outcome.
化学反応の分析
Types of Reactions: Tetramethyl-disilylamin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: Reduction reactions can lead to the formation of simpler silanes.
Substitution: The nitrogen atom in this compound can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.
Substitution Reactions: Various halogenating agents and other reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Simpler silanes such as dimethylsilane.
Substitution: Compounds with different functional groups replacing the methyl groups.
科学的研究の応用
Tetramethyl-disilylamin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in studying silicon-nitrogen chemistry.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of silicon-based materials, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of tetramethyl-disilylamin involves its ability to participate in various chemical reactions due to the presence of silicon and nitrogen atoms. The nitrogen atom can act as a nucleophile, participating in substitution and addition reactions. The silicon atoms can undergo oxidation and reduction, leading to the formation of various silicon-containing compounds. The exact molecular targets and pathways depend on the specific reactions and conditions involved.
類似化合物との比較
Tetramethylsilane: Similar in structure but lacks the nitrogen atom. It is used as a standard in nuclear magnetic resonance spectroscopy.
Hexamethyldisilazane: Contains a similar silicon-nitrogen-silicon structure but with additional methyl groups. It is used as a silylating agent in organic synthesis.
Dimethyldichlorosilane: Contains silicon-chlorine bonds instead of silicon-nitrogen bonds. It is used in the production of silicone polymers.
Uniqueness: Tetramethyl-disilylamin is unique due to the presence of both silicon and nitrogen atoms, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it valuable in various applications.
特性
分子式 |
C4H12NSi2 |
|---|---|
分子量 |
130.31 g/mol |
InChI |
InChI=1S/C4H12NSi2/c1-5(2)7(3,4)6/h1-4H3 |
InChIキー |
ALTKJGPZXODTOP-UHFFFAOYSA-N |
正規SMILES |
CN(C)[Si](C)(C)[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
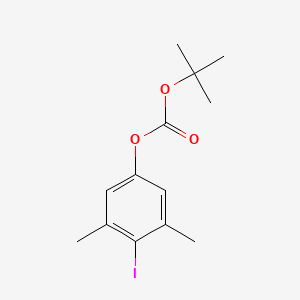
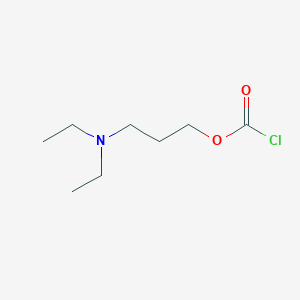
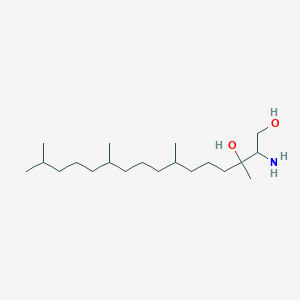
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
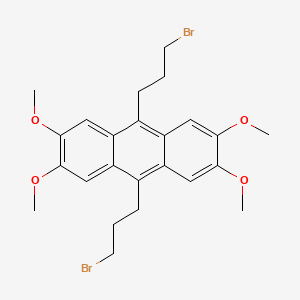
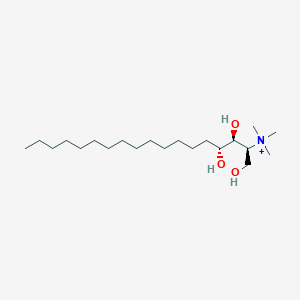

![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
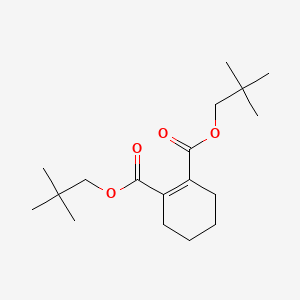
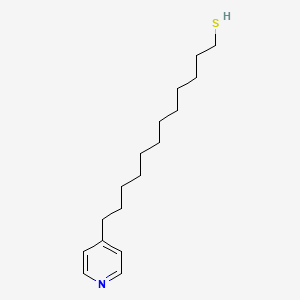
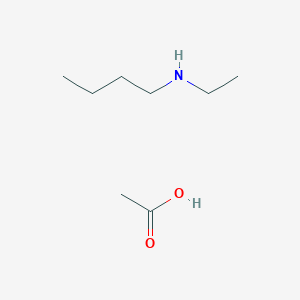
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
